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molecular formula C6H4Cl2S B8646684 o-Chlorobenzenesulfenyl chloride CAS No. 14575-10-1

o-Chlorobenzenesulfenyl chloride

Cat. No. B8646684
M. Wt: 179.07 g/mol
InChI Key: HGKUXIBLMFZDRP-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Under nitrogen, N-chlorosuccinimide (5.34 g., 40 mmoles) was slurried in 50 ml. of carbon tetrachloride and the stirred mixture cooled in an ice-water bath. o-Chlorothiophenol (5.76 g., 40 mmoles), dissolved in 25 ml. of carbon tetrachloride, was added dropwise. The ice-water bath was removed and the reaction mixture stirred at room temperature for approximately 16 hours. The reaction was filtered, evaporated to an oil, taken up in hexane, refiltered and reconcentrated to yield o-chlorobenzenesulfenyl chloride (6.8 g., oil).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[SH:16]>C(Cl)(Cl)(Cl)Cl>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16][Cl:1]

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for approximately 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)SCl
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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